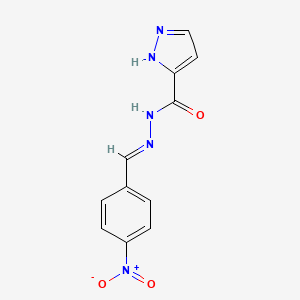

![molecular formula C17H17N3OS2 B5578124 N-benzyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5578124.png)

N-benzyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to "N-benzyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide" involves complex reactions and methodologies. For instance, the synthesis of related thieno[2,3-d]pyrimidin-4-ones demonstrates the versatility and potential for generating diverse molecular structures through reactions with aromatic aldehydes and furfural in the presence of NaOH (Elmuradov et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds similar to "N-benzyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide" often exhibits a folded conformation. This is evidenced by the analysis of crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, where the pyrimidine ring inclines at significant angles to the benzene ring, stabilized by intramolecular hydrogen bonds (Subasri et al., 2016).

Chemical Reactions and Properties

The compound's reactivity can be inferred from related studies, where thieno[2,3-d]pyrimidin-4-ones undergo condensation with aromatic aldehydes, indicating potential for diverse chemical reactions (Elmuradov et al., 2011). Furthermore, the presence of a thioacetamide bridge in compounds indicates potential for intramolecular interactions and reactivity patterns (Subasri et al., 2016).

Physical Properties Analysis

The physical properties of such compounds are often characterized by their crystal structures. The inclination of the pyrimidine ring relative to the benzene ring and the presence of intramolecular hydrogen bonds suggest solid-state characteristics conducive to forming stable crystal structures (Subasri et al., 2016).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, can be derived from the synthesis and molecular structure analyses. The potential for condensation reactions with aromatic aldehydes indicates a degree of reactivity that could be exploited for further chemical modifications (Elmuradov et al., 2011). The stability is suggested by the compounds' ability to form stable crystal structures, as indicated by intramolecular hydrogen bonding (Subasri et al., 2016).

科学的研究の応用

Synthesis and Characterization

Synthesis Techniques : N-benzyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide has been synthesized through reactions involving 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates. Microwave irradiation in the presence of N,N-dimethyl acetamide as solvent facilitated these reactions (Davoodnia et al., 2009).

Structural Analysis : The crystal structures of related compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, have been studied. These studies provide insight into the molecular conformation and intramolecular interactions in similar compounds (Subasri et al., 2016).

Potential Biological Activities

Antimicrobial Properties : Some derivatives of thienopyrimidine, which are structurally related to N-benzyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide, have shown promising antimicrobial activity. For instance, certain compounds have exhibited antibacterial potency against various bacterial strains such as E. coli and B. subtilis (Kerru et al., 2019).

Antitumor Agents : Compounds like N-arylbenzo[b]furo[3,2-d]pyrimidin-4-amines and their analogues, which share the thieno[2,3-d]pyrimidin moiety, have been investigated for antitumor applications. Some of these compounds exhibit antiproliferative effects in vitro, suggesting potential utility in cancer research (Loidreau et al., 2013).

Dual Inhibition of Enzymes in Cancer Treatment : Research has shown that certain thieno[2,3-d]pyrimidin derivatives can act as dual inhibitors of thymidylate synthase and dihydrofolate reductase, enzymes crucial in cancer cell proliferation. This suggests potential therapeutic applications in the treatment of various cancers (Gangjee et al., 2007).

特性

IUPAC Name |

N-benzyl-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3OS2/c1-11-12(2)23-17-15(11)16(19-10-20-17)22-9-14(21)18-8-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVKQMGYEFWMFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC=N2)SCC(=O)NCC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2,4-dimethylphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B5578041.png)

![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-phenoxyacetamide](/img/structure/B5578046.png)

![1'-[(3-isobutyl-5-isoxazolyl)carbonyl]spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5578053.png)

![4-{2-[(4-fluorophenyl)thio]ethyl}pyridine 2,3-dihydroxysuccinate (salt)](/img/structure/B5578061.png)

![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[4-(methylthio)benzoyl]-3-pyrrolidinyl}acetamide](/img/structure/B5578068.png)

![8-ethoxy-2-(4-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5578076.png)

![2-[6-(4-fluorophenyl)-5-phenyl-5,6-dihydro-3-pyridazinyl]-1H-indene-1,3(2H)-dione](/img/structure/B5578084.png)

![methyl 5-chloro-4-[(2,2-dimethylpropanoyl)amino]-2-methoxybenzoate](/img/structure/B5578088.png)

![3-(2-phenoxyethyl)-8-(3-pyridin-4-ylpropanoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5578094.png)

![3-methyl-8-(1,3-thiazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5578110.png)

![2-(2-chlorophenoxy)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5578117.png)